Tazobactam Sodium Salt-15N3
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Overview
Description
Tazobactam Sodium Salt-15N3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of tazobactam, a beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics by preventing their degradation by beta-lactamase enzymes . The molecular formula of this compound is C10H11N15N3NaO5S, and it has a molecular weight of 325.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tazobactam Sodium Salt-15N3 involves the synthesis of tazobactam followed by the introduction of the sodium salt and the stable isotope label. The synthesis of tazobactam typically starts with 6-aminopenicillanic acid (6-APA), which undergoes esterification and oxidation to form key intermediates. These intermediates are then condensed with 2-hydroxybenzothiazole, followed by chlorination, cyclization, oxidation, hydrolysis, and salification to produce tazobactam .
Industrial Production Methods
In industrial settings, the production of this compound involves dissolving tazobactam acid in cooling water at temperatures between 6-15°C. This solution is then mixed with a salt-forming agent under controlled temperature conditions, stirred until clear, and lyophilized to obtain this compound powder . This method ensures high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Tazobactam Sodium Salt-15N3 undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates during synthesis.
Reduction: Not commonly involved in its synthesis or reactions.
Common Reagents and Conditions
Oxidizing Agents: Used during the oxidation steps in synthesis.
Salt-forming Agents: Used to introduce the sodium salt.
Stable Isotope Labels: Introduced during the final stages of synthesis.
Major Products Formed
The major product formed from these reactions is this compound, which is used in various scientific research applications .
Scientific Research Applications
Tazobactam Sodium Salt-15N3 is widely used in scientific research due to its role as a beta-lactamase inhibitor. Its applications include:
Chemistry: Used as a reference standard for analytical methods.
Biology: Studied for its interactions with beta-lactamase enzymes.
Medicine: Combined with antibiotics like piperacillin and ceftolozane to treat bacterial infections.
Industry: Used in the development of new antibiotics and beta-lactamase inhibitors.
Mechanism of Action
Tazobactam Sodium Salt-15N3 works by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. By binding to these enzymes, it prevents the breakdown of antibiotics, thereby enhancing their efficacy . The molecular targets include penicillin-binding proteins (PBPs) and beta-lactamase enzymes, which are crucial for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.
Sulbactam: Used with ampicillin to inhibit beta-lactamase enzymes.
Avibactam: A non-beta-lactam beta-lactamase inhibitor used with ceftazidime.
Uniqueness
Tazobactam Sodium Salt-15N3 is unique due to its stable isotope label, which makes it particularly useful in research applications requiring precise analytical measurements. Its combination with piperacillin and ceftolozane provides a broader spectrum of antibacterial activity compared to other beta-lactamase inhibitors .
Properties
Molecular Formula |
C10H11N4NaO5S |
---|---|
Molecular Weight |
325.26 g/mol |
IUPAC Name |
sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-((1,2,3-15N3)triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7-,8+,10+;/m1./s1/i11+1,12+1,13+1; |
InChI Key |
RFMIKMMOLPNEDG-ZSQHIUSYSA-M |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C[15N]3C=C[15N]=[15N]3.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Origin of Product |
United States |
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